molecular formula C10H12N2O2 B11797181 3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic acid CAS No. 1354704-47-4

3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic acid

Cat. No.: B11797181
CAS No.: 1354704-47-4
M. Wt: 192.21 g/mol
InChI Key: CCJLNTXSPPFOBB-UHFFFAOYSA-N
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Description

3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic acid is a chemical compound with the molecular formula C10H12N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic acid typically involves the reaction of 1-isobutyl-3-pyrazole with propiolic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the deprotonation of the propiolic acid and subsequent nucleophilic attack on the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols. Substitution reactions can result in a variety of functionalized pyrazole derivatives.

Scientific Research Applications

3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling to identify the precise interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Butyl-1H-pyrazol-3-yl)propiolic acid
  • 3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid
  • 3-(1-Phenyl-1H-pyrazol-3-yl)propiolic acid

Uniqueness

3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic acid is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

1354704-47-4

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-[1-(2-methylpropyl)pyrazol-3-yl]prop-2-ynoic acid

InChI

InChI=1S/C10H12N2O2/c1-8(2)7-12-6-5-9(11-12)3-4-10(13)14/h5-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

CCJLNTXSPPFOBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=N1)C#CC(=O)O

Origin of Product

United States

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